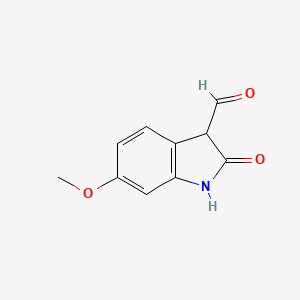

6-Methoxy-2-oxoindoline-3-carbaldehyde

Vue d'ensemble

Description

6-Methoxy-2-oxoindoline-3-carbaldehyde is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is primarily used in research applications, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of 6-Methoxy-2-oxoindoline-3-carbaldehyde involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the corresponding tricyclic indole, which can be further processed to obtain this compound .

Analyse Des Réactions Chimiques

Nucleophilic Additions

The aldehyde group undergoes nucleophilic additions with amines, hydrazines, and alcohols:

These reactions are pivotal for synthesizing bioactive intermediates, such as hydrazides and thiazolidinones .

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations:

Condensation with isatin derivatives under glacial acetic acid yields spirooxindoles, a scaffold prevalent in natural products .

Electrophilic Substitution

The aromatic ring undergoes nitration and halogenation, directed by the methoxy group:

| Reaction | Reagents/Conditions | Position Selectivity | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/AcOH, 0–20°C | Predominantly C5 | 70-82% | |

| Bromination | Br₂ in CHCl₃, RT | C5 or C7 | 65% |

The methoxy group at C6 directs electrophiles to the C5 position due to its electron-donating resonance effect .

Cyclization and Domino Reactions

The aldehyde and oxindole core facilitate complex cyclizations:

Solvent-controlled domino reactions (e.g., CH₃CN vs. DMF) yield tunable spiro or fused rings .

Functional Group Transformations

The aldehyde is oxidized or reduced under controlled conditions:

| Transformation | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, acetone, 0°C | 6-Methoxy-2-oxoindoline-3-carboxylic acid | 78% | |

| Reduction | NaBH₄, MeOH, RT | 3-(Hydroxymethyl)-6-methoxyoxindole | 90% |

Alkylation and Acylation

The NH group of the oxindole core is alkylated or acylated:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | MeI, NaH, DMF, 0°C → RT | N-Methyl-6-methoxy-2-oxoindoline-3-carbaldehyde | 91% | |

| N-Acylation | Ac₂O, pyridine, DMAP | N-Acetyl derivative | 85% |

Biological Activity Correlation

Derivatives exhibit notable bioactivity:

-

Hydrazones : IC₅₀ = 105–611 nM against HCT-116 and A549 cancer cells .

-

Spirooxindoles : Inhibit FLT3 kinase (IC₅₀ = 0.001 μM) in leukemia models .

This compound’s reactivity is central to synthesizing pharmacologically active molecules, particularly in oncology and antimicrobial therapy. Future research should explore asymmetric catalysis for enantioselective derivatives .

Applications De Recherche Scientifique

6-Methoxy-2-oxoindoline-3-carbaldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of various indole derivatives . In biology, it plays a role in the study of cell biology and the development of new drugs . In medicine, indole derivatives have shown potential in the treatment of cancer, microbial infections, and other disorders . The compound is also used in proteomics research to study protein interactions and functions .

Mécanisme D'action

The mechanism of action of 6-Methoxy-2-oxoindoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. As an indole derivative, it can interact with various enzymes and receptors in the body, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use in research .

Comparaison Avec Des Composés Similaires

6-Methoxy-2-oxoindoline-3-carbaldehyde is similar to other indole derivatives, such as 6-Methyl-2-oxoindoline-3-carbaldehyde and 6-Methoxy-2-oxoindoline-3-carboxylic acid . its unique methoxy group at the 6-position distinguishes it from other compounds, potentially leading to different chemical reactivity and biological activity . This uniqueness makes it valuable in the synthesis of novel indole-based compounds with specific properties and applications .

Activité Biologique

6-Methoxy-2-oxoindoline-3-carbaldehyde, with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This compound is notably utilized in the synthesis of various indole derivatives and has been studied for its potential therapeutic applications in oncology and other fields.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. As an indole derivative, it can modulate various cellular processes by influencing signaling pathways and enzyme activities. The compound has been shown to exhibit inhibitory effects on certain kinases, which are critical in regulating cell proliferation and survival.

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In a study involving various cancer cell lines, it demonstrated significant cytotoxic effects. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MV4-11 (leukemia) | 0.001 | Inhibition of FLT3 |

| A549 (lung cancer) | 0.1–1 | Inhibition of PI3K isoforms |

| HCT-116 (colorectal cancer) | 0.1–1 | Induction of apoptosis |

These findings suggest that the compound may serve as a potential lead for developing novel anticancer therapies, particularly against leukemia and solid tumors.

Inhibitory Effects on Kinases

The compound's activity was further characterized through kinase assays, where it was found to inhibit several kinases involved in cancer progression, such as FLT3 and TRKC. A detailed analysis showed varying degrees of inhibition across different analogues derived from this compound:

| Compound | Kinase Target | IC50 (µM) |

|---|---|---|

| Compound 1 | TLK2 | 0.77 |

| Compound 2 | FLT3 | 0.15 |

| Compound 3 | TRKC | 0.87 |

This data indicates that modifications to the chemical structure can significantly impact the potency against specific kinases, underscoring the importance of structure-activity relationships in drug design.

Case Study: Inhibition of Tumor Growth

In a preclinical study, Wistar albino rats were treated with varying doses of this compound to evaluate its efficacy in inhibiting tumor growth induced by cisplatin (CIS). The treatment groups included:

- Control group (saline)

- CIS group (7.5 mg/kg CIS)

- CIS + IRB group (50 mg/kg IRB)

- IRB group (50 mg/kg IRB)

The results indicated that the combination therapy significantly reduced tumor size compared to the CIS-only group, suggesting a synergistic effect when combined with other therapeutic agents.

Pharmacokinetics and Toxicity

Pharmacokinetic studies revealed that this compound exhibits favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses. This profile supports further investigation into its clinical applications.

Propriétés

IUPAC Name |

6-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,8H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLHIWRIFVFCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(=O)N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672517 | |

| Record name | 6-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52508-92-6 | |

| Record name | 2,3-Dihydro-6-methoxy-2-oxo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52508-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.